(1-Phenylpiperidin-4-YL)methanamine
Overview
Description
“(1-Phenylpiperidin-4-YL)methanamine” is a synthetic compound . It is also known as desoxypipradrol or 2-DPMP. The compound belongs to the family of piperidines.
Synthesis Analysis
The synthesis of “(1-Phenylpiperidin-4-YL)methanamine” involves several steps. One method involves the use of lithium aluminium hydride in tetrahydrofuran . Another method involves the use of 1-phenyl-1H-pyrazole-4-carboxylic acid, SOCl2, and a few drops of anhydrous DMF .Molecular Structure Analysis
The molecular formula of “(1-Phenylpiperidin-4-YL)methanamine” is C12H18N2 . The molecular weight of the compound is 190.28 g/mol .Physical And Chemical Properties Analysis
“(1-Phenylpiperidin-4-YL)methanamine” is a powder . The compound has a molecular weight of 263.21 . The storage temperature is room temperature .Scientific Research Applications
1. Antimalarial Application
- Summary of Application : This compound has been used in the synthesis of 1, 4-disubstituted piperidines, which have shown high selectivity for resistant Plasmodium falciparum, a parasite that causes malaria .
- Methods of Application : Antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC 50 and IC 90 values of active compounds by the parasite lactate dehydrogenase assay .
- Results or Outcomes : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC 50 s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182) .
2. Antibacterial Application
- Summary of Application : N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which can be synthesized using “(1-Phenylpiperidin-4-YL)methanamine”, have shown antibacterial activity .
- Methods of Application : A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
- Results or Outcomes : The target products were obtained with 55–92% yields in relatively short reaction times. Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
3. Drug Design
- Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant role of piperidines in drug design and the pharmaceutical industry .
4. Synthesis of Biologically Active Piperidines
- Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant role of piperidines in drug design and the pharmaceutical industry .
Safety And Hazards
properties
IUPAC Name |
(1-phenylpiperidin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h1-5,11H,6-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBWFEXXYDXJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301957 | |
Record name | 1-Phenyl-4-piperidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylpiperidin-4-YL)methanamine | |
CAS RN |
170353-35-2 | |
Record name | 1-Phenyl-4-piperidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170353-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-4-piperidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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